1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2-ethyl-6-methylaniline with 5-fluoro-2-methyl-1H-indole-3-ethylamine in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include steps such as:
- Mixing the starting materials in a solvent.
- Adding the thiocarbonyl reagent.
- Controlling the reaction temperature and pH.
- Purifying the product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea stands out due to its unique combination of an indole moiety and a thiourea group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIORWPTKXZTLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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